An In-depth Technical Guide to 3-Bromo-4-hydroxysulfolane (CAS 35330-57-5)
An In-depth Technical Guide to 3-Bromo-4-hydroxysulfolane (CAS 35330-57-5)
This guide provides a comprehensive technical overview of 3-Bromo-4-hydroxysulfolane, a versatile chiral synthon with significant potential in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical properties, reactivity, and applications.
Introduction: A Versatile Building Block
3-Bromo-4-hydroxysulfolane, registered under CAS number 35330-57-5, is a heterocyclic compound featuring a sulfolane (tetrahydrothiophene-1,1-dioxide) ring functionalized with both a bromine atom and a hydroxyl group on adjacent carbons.[1][2][3] This unique arrangement of functional groups, combined with the inherent chirality of the molecule, makes it a valuable intermediate in the synthesis of complex molecular architectures. The sulfone group acts as a strong electron-withdrawing group, influencing the reactivity of the neighboring atoms, while the bromo and hydroxyl functionalities serve as handles for a variety of chemical transformations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Bromo-4-hydroxysulfolane is essential for its effective use in synthesis and process development.
| Property | Value | Source(s) |
| CAS Number | 35330-57-5 | [2][3] |
| Molecular Formula | C₄H₇BrO₃S | [2][3] |
| Molecular Weight | 215.07 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 190 °C | [4] |
| Boiling Point | 440.7 °C at 760 mmHg (Predicted) | [4] |
| Density | 2.016 g/cm³ (Predicted) | [4] |
| InChI Key | JUROXLRSVVHUOG-UHFFFAOYSA-N | [3] |
| SMILES | O=S1(CC(O)C(Br)C1)=O |
Synthesis of trans-3-Bromo-4-hydroxysulfolane
The most commonly employed and well-documented synthesis of the trans isomer of 3-Bromo-4-hydroxysulfolane involves the electrophilic bromination of 2,5-dihydrothiophene-1,1-dioxide (also known as 3-sulfolene). This method is favored for its operational simplicity and use of readily available and safer reagents compared to molecular bromine.[6]
Reaction Principle and Mechanism
The synthesis proceeds via an electrophilic addition of hypobromous acid (HOBr) across the double bond of 2,5-dihydrothiophene-1,1-dioxide. In practice, N-bromosuccinimide (NBS) in an aqueous medium serves as the source of the electrophilic bromine ("Br+").[6] The reaction mechanism is believed to involve three key steps:
-
Formation of a Cyclic Bromonium Ion: The π-electrons of the double bond in 2,5-dihydrothiophene-1,1-dioxide attack the electrophilic bromine of NBS, leading to the formation of a cyclic bromonium ion intermediate. The succinimide anion is a stable leaving group due to resonance stabilization.[6]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine atom. This anti-addition results in the trans stereochemistry of the final product.[6]
-
Deprotonation: A final deprotonation step by a water molecule yields the neutral trans-3-Bromo-4-hydroxysulfolane and hydronium ion.[6]
Caption: A generalized workflow for the synthesis of trans-3-Bromo-4-hydroxysulfolane.
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures.[6]
Materials:
-
2,5-Dihydrothiophene-1,1-dioxide
-
N-Bromosuccinimide (NBS)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Suction filtration apparatus (Büchner funnel, filter flask)
-
Filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2,5-dihydrothiophene-1,1-dioxide and N-bromosuccinimide in a 1:1.05 molar ratio. For every gram of the starting sulfolene, use approximately 1.5 g of NBS and 1.7 mL of deionized water.
-
Reaction: Attach a reflux condenser and heat the mixture to boiling using a water bath or heating mantle. Maintain a gentle reflux for 1 hour with continuous stirring.
-
Crystallization of Crude Product: After 1 hour, remove the heat source and allow the reaction mixture to cool to room temperature. As the mixture cools, the product will begin to crystallize.
-
Isolation of Crude Product: Collect the crystalline product by suction filtration. Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities.
-
Purification by Recrystallization: Transfer the crude product to a beaker and add a minimum amount of hot deionized water to dissolve the solid. Allow the solution to cool slowly to room temperature to form well-defined crystals. For optimal crystal growth, this process can be allowed to proceed over an extended period.
-
Final Product Isolation: Cool the recrystallized mixture in an ice bath to maximize product precipitation. Collect the purified crystals by suction filtration, wash with a small amount of ice-cold deionized water, and allow them to air-dry thoroughly on filter paper.
Expected Outcome: This procedure typically yields trans-3-Bromo-4-hydroxysulfolane as a white crystalline solid with a melting point in the range of 189-191 °C.[6]
Analytical Characterization
Accurate characterization of 3-Bromo-4-hydroxysulfolane is crucial for confirming its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methine protons attached to the bromine and hydroxyl groups, as well as for the methylene protons of the sulfolane ring. The chemical shifts will be influenced by the electron-withdrawing sulfone group and the electronegative substituents.
-
¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms of the sulfolane ring. The carbons bearing the bromine and hydroxyl groups will be shifted downfield.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
-
O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's stretching vibration.
-
C-H Stretch: Absorptions corresponding to the stretching vibrations of the C-H bonds will appear in the 2850-3000 cm⁻¹ region.
-
S=O Stretch: Strong, characteristic absorption bands for the symmetric and asymmetric stretching of the sulfone group (S=O) are expected around 1100-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
-
C-Br Stretch: The C-Br stretching vibration typically appears in the fingerprint region, usually between 500 and 600 cm⁻¹.
PubChem provides access to an experimental FTIR spectrum (KBr wafer) which can be used as a reference.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.
-
Molecular Ion Peak: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (215.07 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z 214 and 216, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Fragmentation Pattern: The fragmentation of sulfolane derivatives is often characterized by the loss of SO₂.[8] Therefore, significant fragment ions corresponding to the loss of SO₂ (M - 64) and subsequent loss of Br or H₂O would be expected.
Reactivity and Synthetic Applications
The chemical reactivity of 3-Bromo-4-hydroxysulfolane is dictated by its three key functional groups: the sulfone, the secondary bromide, and the secondary alcohol. This trifunctional nature makes it a highly versatile synthetic intermediate.[1]
Caption: Key reaction pathways for 3-Bromo-4-hydroxysulfolane.
Nucleophilic Substitution at the Brominated Carbon
The carbon atom attached to the bromine is susceptible to nucleophilic attack. The bromine atom can be displaced by a variety of nucleophiles, such as amines, thiols, and azides, to introduce new functional groups. This allows for the construction of a diverse library of sulfolane derivatives.
Reactions of the Hydroxyl Group
The secondary hydroxyl group can undergo typical alcohol reactions. For instance, it can be oxidized to the corresponding ketone, 3-bromo-4-oxosulfolane, using standard oxidizing agents. It can also be acylated or alkylated to introduce protecting groups or other functionalities.
Role in Drug Development and Agrochemical Synthesis
While specific, named drug or agrochemical molecules synthesized directly from 3-Bromo-4-hydroxysulfolane are not prominently featured in readily accessible literature, its potential as a chiral synthon is significant. The sulfolane scaffold is present in various biologically active compounds. The functional handles on 3-Bromo-4-hydroxysulfolane allow for its incorporation into larger molecules with potential therapeutic or pesticidal properties. For instance, related brominated heterocyclic compounds have been utilized in the development of antimicrobial and herbicidal agents.[6] The stereochemistry of the molecule can be leveraged to synthesize enantiomerically pure target compounds, a critical aspect of modern drug design.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-Bromo-4-hydroxysulfolane.
-
GHS Hazard Classification: It is classified as causing serious eye irritation (H319).[7]
-
Precautionary Statements:
-
Prevention: Wash hands thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.[5]
-
Response: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
-
-
Storage: It should be stored in a tightly sealed container in a dry, well-ventilated place.
Conclusion
3-Bromo-4-hydroxysulfolane is a valuable and versatile building block for organic synthesis. Its straightforward preparation, coupled with the diverse reactivity of its functional groups, makes it an attractive starting material for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and agrochemical research. While further published examples of its direct application in the synthesis of marketed drugs or pesticides would be beneficial, the fundamental chemistry of this compound clearly indicates its significant potential for future discoveries.
References
-
Mass spectrum of sulfolane from NIST website (Thiophene, Tetrahydro-, 1,1-Dioxide, 2014). ResearchGate. Available at: [Link]
-
3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide | C4H7BrO3S | CID 289294. PubChem. Available at: [Link]
-
Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. St. Olaf College. Available at: [Link]
-
Cas 35330-57-5,3-BROMO-4-HYDROXYSULFOLANE | lookchem. LookChem. Available at: [Link]
-
Mass Spectral Fragmentation Patterns of (E) - aayushi international interdisciplinary research journal. Aayushi International Interdisciplinary Research Journal. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. Available at: [Link]
-
3-Bromo-4-hydroxytetrahydrothiophene 1,1-dioxide. Lead Sciences. Available at: [Link]
-
Trans-4-bromo-1,1-dioxo-tetrahydrothiophen-3-ol. PubChem. Available at: [Link]
-
Stereochemical course of sulfolane fragmentation | The Journal of Organic Chemistry. The Journal of Organic Chemistry. Available at: [Link]
-
Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites. PMC - PubMed Central. Available at: [Link]
Sources
- 1. Buy 3-Bromo-4-hydroxysulfolane (EVT-405193) | 20688-40-8 [evitachem.com]
- 2. 3-Bromo-4-hydroxysulfolane | 35330-57-5 [sigmaaldrich.com]
- 3. 3-Bromo-4-hydroxysulfolane | CymitQuimica [cymitquimica.com]
- 4. Cas 35330-57-5,3-BROMO-4-HYDROXYSULFOLANE | lookchem [lookchem.com]
- 5. 35330-57-5 CAS MSDS (3-BROMO-4-HYDROXYSULFOLANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. stolaf.edu [stolaf.edu]
- 7. 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide | C4H7BrO3S | CID 289294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
